

# crystal structure of N-methylated indazole compounds

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## Compound of Interest

Compound Name: (1-Methyl-1H-indazol-4-  
YL)methanol

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An In-depth Technical Guide to the Crystal Structure of N-methylated Indazole Compounds

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the crystallographic structures of N-methylated indazole compounds, a class of molecules significant in medicinal chemistry and drug design. Understanding their three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This document outlines key crystallographic data, experimental protocols for structure determination, and workflows used in the structural analysis of these compounds.

## Core Concepts in Indazole Crystallography

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. N-methylation fixes the position of the substituent on one of the nitrogen atoms (N1 or N2), which significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional conformation. X-ray crystallography is the most definitive method for determining the precise solid-state structure of these molecules, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions.<sup>[1]</sup>

A vast repository for the crystal structures of small organic molecules, including N-methylated indazoles, is the Cambridge Structural Database (CSD).<sup>[2][3]</sup> The CSD is a critical resource for

researchers, containing over 1.3 million curated entries and enabling large-scale analysis of structural motifs.[3]

## Quantitative Crystallographic Data

The following table summarizes crystallographic data for several N-methylated indazole derivatives, providing a comparative overview of their solid-state structures. These examples illustrate the structural diversity within this class of compounds.

Compound	Formula	Crystal System	Space Group	Unit Cell Parameters	Volume (Å <sup>3</sup> )	Z	Ref.
1-Methyl-1H-indazole-3-carboxylic acid	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	Monoclinic	P2 <sub>1</sub> /c	a = 7.5470(15) Å, b = 14.873(3) Å, c = 14.924(3) Å, β = 93.10(3)°	1672.7(6)	8	[4]
N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide	C <sub>16</sub> H <sub>14</sub> ClN <sub>3</sub> O <sub>4</sub> S	Monoclinic	P2 <sub>1</sub> /n	a = 13.9664(6) Å, b = 6.4300(3) Å, c = 19.6155(9) Å, β = 107.227(1)°	1682.52(13)	4	[5]
N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide	C <sub>10</sub> H <sub>10</sub> ClN <sub>3</sub> O	Monoclinic	P2 <sub>1</sub> /c	a = 4.7273(7) Å, b = 10.2148(16) Å, c = 21.283(3) Å, β = 91.458(4)°	1027.4(3)	4	[6]

## Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by crystallization and subsequent analysis by X-ray diffraction.

## Synthesis of N-methylated Indazoles

Multiple synthetic routes to N-methylated indazoles exist. A common modern approach is the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines.<sup>[7][8]</sup>

Representative Protocol: Oxidative Cyclization<sup>[7]</sup>

- **Dissolution:** The starting aniline substrate (e.g., a 2-aminomethyl-phenylamine derivative) is dissolved in methanol at 0 °C.
- **Catalyst Addition:** Ammonium molybdate ((NH<sub>4</sub>)<sub>2</sub>MoO<sub>4</sub>) is added to the solution.
- **Oxidation:** Aqueous hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30%) is added, and the mixture is stirred, typically for 1-24 hours at room temperature, while monitoring the reaction's progress via HPLC/MS.
- **Quenching:** Upon completion, the reaction is cooled to 0 °C and quenched with an aqueous solution of 10% sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>).
- **Work-up:** The mixture is diluted with water, neutralized with a saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution, and extracted multiple times with dichloromethane (DCM).
- **Purification:** The combined organic phases are dried over magnesium sulfate (MgSO<sub>4</sub>), concentrated under vacuum, and the crude product is purified by preparative chromatography to yield the indazole product.

## Crystallization

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.<sup>[1]</sup> A common and effective method is slow evaporation.

Representative Protocol: Slow Evaporation<sup>[9]</sup>

- **Dissolution:** The purified N-methylated indazole compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, chloroform) to create a near-saturated solution.

- **Evaporation:** The solution is set aside in a loosely covered container at room temperature. This allows the solvent to evaporate slowly over several hours or days.
- **Crystal Growth:** As the solvent evaporates, the concentration of the solute increases beyond its solubility limit, leading to the formation of a supersaturated solution from which single crystals can nucleate and grow.
- **Harvesting:** Once suitable crystals have formed, they are carefully harvested from the solution for analysis.

## X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure. The process involves data collection, structure solution, and refinement.

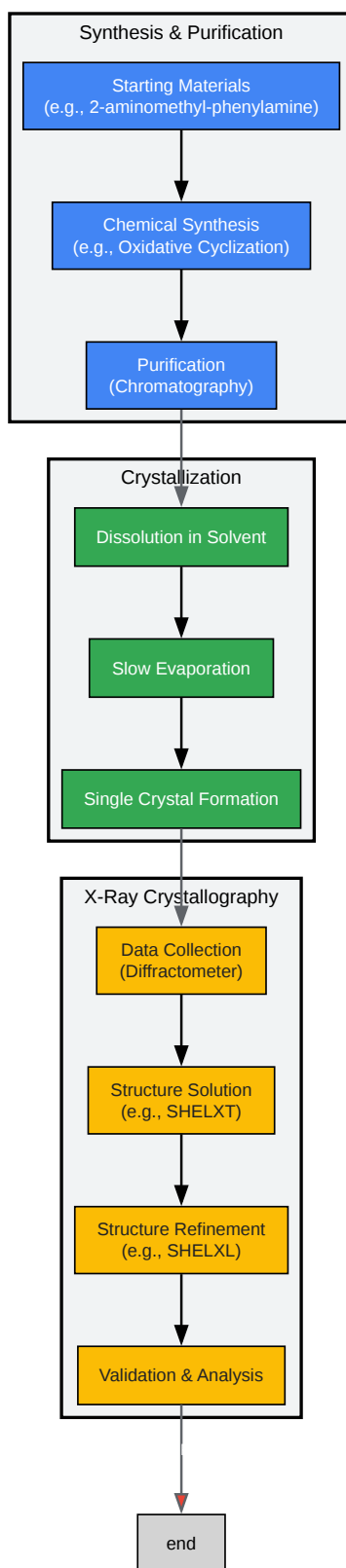
Representative Protocol: Structure Determination[4][5][6]

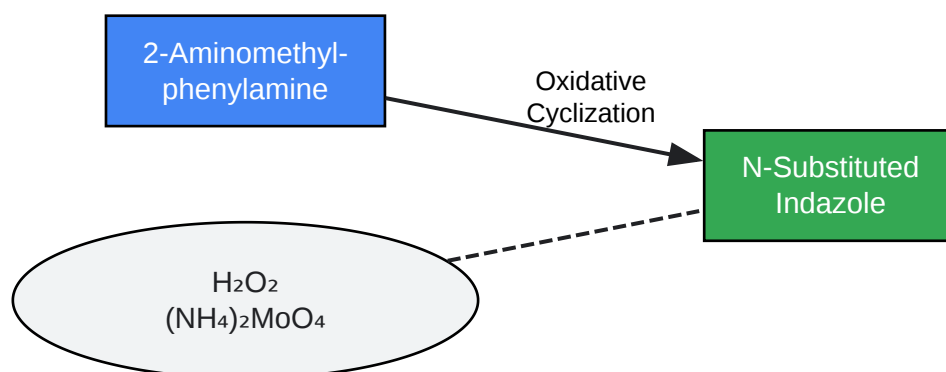
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head in the X-ray diffractometer.
- **Data Collection:** The crystal is cooled (typically to ~193 K or ~293 K) and irradiated with a monochromatic X-ray beam (e.g., Mo K $\alpha$  radiation).[4][5][6] The diffraction pattern is recorded on a detector as the crystal is rotated.
- **Data Reduction:** The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. An absorption correction is typically applied.[4][5]
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model. Programs like SHELXS or ShelXT are commonly used for this step.[4][6]
- **Structure Refinement:** The initial model is refined against the experimental data using full-matrix least-squares on  $F^2$ . This iterative process adjusts atomic coordinates and displacement parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions. Programs such as SHELXL are standard for refinement.[4][6]

- Validation: The final structure is validated using tools like checkCIF to ensure its geometric and crystallographic quality.

## Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships in structural chemistry. The following workflows are rendered using Graphviz (DOT language) as specified.





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